(Z)-4-phenylbut-3-ene-1,2,3-triol
Overview
Description
(Z)-4-phenylbut-3-ene-1,2,3-triol is an organic compound characterized by a phenyl group attached to a butene backbone with three hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-phenylbut-3-ene-1,2,3-triol typically involves the stereoselective reduction of corresponding precursors. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired Z-alkene. The reaction conditions often include the use of non-stabilized ylides and dipolar aprotic solvents to achieve high Z-selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The choice of catalysts and reaction conditions is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-phenylbut-3-ene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting hydroxyl groups to halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenylbut-3-ene-1,2-dione, while reduction can produce 4-phenylbutane-1,2,3-triol.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-phenylbut-3-ene-1,2,3-triol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of stereoselective synthesis and reaction mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving hydroxylated alkenes. Its structural similarity to certain natural products makes it a valuable tool for biochemical studies.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s hydroxyl groups and phenyl ring are key features in drug design, offering opportunities for creating molecules with specific biological activities.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and other materials with specialized properties. Its reactivity and functional groups make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which (Z)-4-phenylbut-3-ene-1,2,3-triol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds, while the phenyl ring can participate in π-π interactions. These interactions influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-4-phenylbut-3-ene-1,2,3-triol: The E-isomer of the compound, differing in the spatial arrangement of substituents around the double bond.
4-phenylbutane-1,2,3-triol: A saturated analog with no double bond.
4-phenylbut-3-en-1-ol: A related compound with fewer hydroxyl groups.
Uniqueness
(Z)-4-phenylbut-3-ene-1,2,3-triol is unique due to its Z-configuration, which imparts specific stereochemical properties. This configuration can influence the compound’s reactivity and interactions with other molecules, making it distinct from its E-isomer and other analogs.
Properties
IUPAC Name |
4-phenylbut-3-ene-1,2,3-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-7-10(13)9(12)6-8-4-2-1-3-5-8/h1-6,10-13H,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDPQZPRLPFVLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(CO)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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